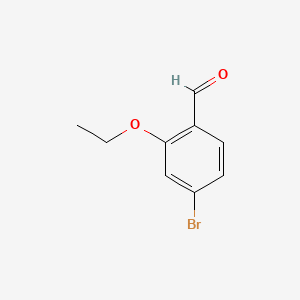

4-Bromo-2-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLVJRISTAVSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718407 | |

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094546-99-2 | |

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche yet Promising Aromatic Aldehyde

In the vast landscape of chemical intermediates for drug discovery and materials science, substituted benzaldehydes represent a cornerstone of synthetic versatility. Among these, 4-Bromo-2-ethoxybenzaldehyde emerges as a compound of growing interest, distinguished by its unique substitution pattern that offers a rich platform for molecular elaboration. While less documented than its methoxy and hydroxy counterparts, its strategic placement of a bromine atom, an activating ethoxy group, and a reactive aldehyde function presents a compelling scaffold for the synthesis of novel bioactive molecules and functional materials.

This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, physicochemical properties, and potential applications in drug development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document leverages established chemical principles and analogous data from closely related compounds to offer field-proven insights and predictive understanding. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this promising, yet under-explored, chemical entity.

Physicochemical Properties and Identification

| Property | Predicted/Inferred Value | Remarks and Comparative Data |

| CAS Number | 1094546-99-2 | Verified through multiple chemical supplier databases.[][2][3][4] |

| Molecular Formula | C₉H₉BrO₂ | --- |

| Molecular Weight | 229.07 g/mol | --- |

| Appearance | White to off-white solid | Inferred from structurally similar compounds like 3-Bromo-4-ethoxybenzaldehyde.[5] |

| Melting Point | Not available | For comparison, 4-Bromo-2-methoxybenzaldehyde has a melting point of 67-71 °C.[6] |

| Boiling Point | Not available | For comparison, 3-Bromo-4-ethoxybenzaldehyde has a boiling point of 332.5 °C at 760 mmHg.[5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols). | General solubility for substituted benzaldehydes. |

Note: The data presented in this table, where not directly cited, is based on chemical principles and comparison with structurally related molecules. Researchers should verify these properties experimentally.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached through the ethylation of its precursor, 4-Bromo-2-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and well-established method for this transformation, offering high yields and operational simplicity.[7][8][9][10][11]

Proposed Synthetic Pathway: Williamson Ether Synthesis

This two-step conceptual pathway begins with the readily available 4-bromophenol, which is first formylated to introduce the aldehyde group, followed by ethylation of the hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Ethylation of 4-Bromo-2-hydroxybenzaldehyde

This protocol is based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

-

4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3)[12]

-

Ethyl iodide or Diethyl sulfate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-hydroxybenzaldehyde (1 equivalent).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add potassium carbonate (1.5-2.0 equivalents). The choice of a relatively non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions with the aldehyde functionality.

-

Ethylating Agent Addition: To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 equivalents) dropwise at room temperature. The use of a primary alkyl halide is optimal for an Sₙ2 reaction, minimizing the potential for elimination side reactions.[7][8][10]

-

Reaction Monitoring: The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active compounds.[3][13][14] The unique electronic and steric properties imparted by the bromo and ethoxy substituents in this compound make it a valuable scaffold for generating molecular diversity in drug discovery programs.

Potential as a Precursor for Bioactive Molecules

While direct biological activity data for this compound is scarce, its structural motifs are present in compounds with known pharmacological effects.

-

Anti-inflammatory and Anticancer Agents: Bromophenols and their derivatives, structurally related to this compound, have demonstrated significant anti-inflammatory and anticancer activities.[15][16] For instance, brominated vanillin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[15] The aldehyde group in this compound can be readily converted into other functional groups, such as imines (Schiff bases) or α,β-unsaturated ketones (chalcones), which are known pharmacophores in many anticancer agents.[3][13]

-

Antioxidant Properties: Phenolic compounds, including substituted benzaldehydes, are recognized for their antioxidant properties.[16] The ethoxy group at the 2-position may influence the antioxidant capacity of derivatives synthesized from this starting material.

Strategic Advantages in Synthesis

The true value of this compound in drug development lies in its synthetic utility:

-

The Aldehyde Handle: The formyl group is a versatile functional group that can participate in a myriad of chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and various condensation reactions to build complex heterocyclic systems.

-

The Bromine Atom: The bromine substituent serves as a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the benzaldehyde core to optimize biological activity.

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from its structural analogs. 4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed and causes serious eye irritation.[12] It is also very toxic to aquatic life.[12] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a chemical intermediate with significant untapped potential. While the current body of literature on this specific compound is limited, its structural features and the well-established chemistry of its functional groups strongly suggest its utility in the synthesis of novel compounds for drug discovery and materials science. The synthetic pathway outlined in this guide provides a reliable starting point for its preparation. For medicinal chemists and drug development professionals, this compound offers a versatile platform for generating libraries of compounds with the potential for a range of biological activities. Further research into the synthesis, characterization, and application of this compound is warranted and is likely to unveil new opportunities in the development of innovative therapeutics and advanced materials.

References

- de Oliveira, R. B., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista Brasileira de Farmacognosia, 24(2), 147-153.

- 东莞康润实验科技有限公司. This compound - CAS:1094546-99-2. [Link]

- Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. [Link]

- SpectraBase. 4-(2-Bromoethoxy)benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Chemistry Steps. Williamson Ether Synthesis. [Link]

- Chemsigma. This compound [1094546-99-2]. [Link]

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- Khan Academy. Williamson ether synthesis. [Link]

- PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

- MDPI. (2022).

- NIST. Benzaldehyde, 4-ethoxy-. [Link]

- MDPI. (2018).

- David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 4. chemsigma.com [chemsigma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-溴-2-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. repositorio.ufc.br [repositorio.ufc.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

4-Bromo-2-ethoxybenzaldehyde molecular weight

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. While direct experimental data for this specific isomer is not extensively published, this document synthesizes information from structurally related analogs to provide a robust overview of its physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic methodologies. Furthermore, it explores the potential applications of this compound as a versatile building block in drug discovery and materials science, drawing parallels with the established utility of related bromo-alkoxy benzaldehydes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. Within this class, compounds bearing both halogen and alkoxy functionalities are particularly valuable due to the orthogonal reactivity they offer for molecular elaboration. This compound is a member of this family, featuring a bromine atom at the para-position and an ethoxy group at the ortho-position relative to the formyl group. This specific arrangement of functional groups makes it a promising scaffold for the development of novel pharmaceuticals and advanced materials.[1] The bromine atom facilitates a variety of cross-coupling reactions, while the aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.[1] The ethoxy group, in turn, can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile in a drug discovery context.[2] This guide will provide an in-depth examination of this compound, from its fundamental properties to its potential applications.

Physicochemical Properties and Structural Elucidation

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section details the key physicochemical parameters of this compound and provides a predicted spectroscopic profile to aid in its identification and characterization.

Molecular Structure and Properties

The molecular formula of this compound is C9H9BrO2, which corresponds to a molecular weight of approximately 229.07 g/mol . Key computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9BrO2 | PubChem (isomer)[3] |

| Molecular Weight | 229.07 g/mol | PubChem (isomer)[3] |

| IUPAC Name | This compound | - |

| XLogP3 | ~3.0-3.5 (Predicted) | Based on related structures[4] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, aldehydic, and ethoxy protons.

-

Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, likely in the range of δ 9.8-10.5 ppm.[6]

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets between δ 7.0-7.8 ppm. The proton ortho to the aldehyde will be the most deshielded.

-

Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons is expected around δ 4.1-4.2 ppm, coupled to the methyl protons. A triplet for the methyl protons should appear further upfield, around δ 1.4-1.5 ppm.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the ethoxy carbons.

-

Aldehyde Carbon (C=O): A signal in the range of δ 190-192 ppm.[6]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the ethoxy group will be the most shielded (C-O), while the carbon attached to the bromine (C-Br) and the aldehyde (C-CHO) will also have characteristic shifts.

-

Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon at approximately δ 64-65 ppm and a signal for the methyl carbon around δ 14-15 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and ether linkages.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.[6]

-

C-O Stretch (Aryl Ether): A prominent band in the region of 1240-1260 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): Two weaker bands are expected around 2850 and 2750 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The molecular ion peak (M⁺) and the M+2 peak should therefore be of almost equal intensity at m/z 228 and 230, respectively.

Synthesis and Methodologies

The synthesis of this compound can be approached through several routes. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) on an activated precursor, followed by formylation.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The target molecule can be derived from 4-bromo-2-fluorobenzaldehyde, which in turn can be synthesized from 1,4-dibromo-2-fluorobenzene. This approach is adapted from established syntheses of the analogous 4-bromo-2-methoxybenzaldehyde.[7][8]

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following is a proposed two-step protocol for the synthesis of this compound.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

-

Materials: 1,4-dibromo-2-fluorobenzene, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), diethyl ether (anhydrous), hydrochloric acid (1M), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate, heptane.

-

Procedure:

-

Dissolve 1,4-dibromo-2-fluorobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

-

Add one equivalent of anhydrous DMF dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 1M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. Purify the crude product by crystallization from heptane to yield 4-bromo-2-fluorobenzaldehyde.

-

Step 2: Synthesis of this compound

-

Materials: 4-bromo-2-fluorobenzaldehyde, ethanol (anhydrous), potassium carbonate (anhydrous), N,N-dimethylformamide (DMF, anhydrous).

-

Procedure:

-

To a solution of 4-bromo-2-fluorobenzaldehyde in anhydrous DMF, add an excess of anhydrous potassium carbonate and ethanol.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by crystallization to obtain pure this compound.

-

Applications in Research and Development

The unique structural features of this compound make it a highly attractive building block for various applications, particularly in the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

This compound serves as a trifunctional synthetic intermediate. The aldehyde group can undergo a wide range of transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases.[2] The aromatic bromine atom is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the C4 position. The ethoxy group modulates the electronic nature of the aromatic ring and can improve the solubility and pharmacokinetic properties of the final products.

Potential in Drug Discovery

Many substituted benzaldehyde derivatives have shown significant potential in medicinal chemistry.[2][9] Chalcones and Schiff bases derived from alkoxybenzaldehydes have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2] The this compound scaffold could be used to generate libraries of compounds for screening against various therapeutic targets. The combination of the bromo, ethoxy, and aldehyde functionalities provides a platform for creating molecules with tailored properties to interact with biological systems.

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a valuable, albeit not extensively studied, synthetic intermediate with significant potential in organic synthesis and drug discovery. With a molecular weight of 229.07 g/mol , its trifunctional nature allows for diverse chemical modifications. This guide has provided a detailed, predictive overview of its properties, a plausible and robust synthetic protocol, and an exploration of its potential applications. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, compounds like this compound will undoubtedly play a crucial role in advancing these fields.

References

- PubChem. 4-(2-Bromoethoxy)Benzaldehyde.

- Ningbo Inno Pharmchem Co., Ltd.

- Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. [Link]

- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- CP Lab Safety. 4-Bromo-3-ethoxybenzaldehyde, min 98%, 1 gram. [Link]

- PubChem. 4-Bromo-2-hydroxybenzaldehyde.

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- PubChem. 2-(1-Bromo-2-oxopropyl)-4-ethoxybenzaldehyde.

- Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

- MDPI.

- NIST. Benzaldehyde, 4-ethoxy-. National Institute of Standards and Technology. [Link]

- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- mzCloud. 4 Ethoxybenzaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-Bromo-2-ethoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology focuses on a two-step process commencing with the ethoxycarbonylation of 4-bromo-2-nitrophenol, followed by the reduction of the nitro group and subsequent hydrolysis to yield the target aldehyde. This document furnishes detailed experimental protocols, mechanistic insights, quantitative data, and visual representations of the synthetic pathway to facilitate its practical implementation by researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its substituted benzaldehyde structure serves as a crucial building block for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the ethoxy and aldehyde groups offer sites for diverse chemical transformations. Consequently, this compound is a valuable precursor in the synthesis of a range of biologically active molecules and functional materials. The primary challenge in its synthesis lies in achieving the desired regioselectivity of the substituents on the benzene ring. This guide details a strategic and efficient pathway to afford this compound with good yield and purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway involving the formation of the aldehyde functionality from a more stable precursor. A plausible disconnection approach points towards a nitro group as a synthetic equivalent of the aldehyde, which can be introduced with high regioselectivity. The ethoxy group can be installed via a Williamson ether synthesis on a corresponding phenol. This leads back to the readily available starting material, 4-bromo-2-nitrophenol.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthesis Pathway

The recommended pathway for the synthesis of this compound is a two-step process starting from 4-bromo-2-nitrophenol.

Step 1: Ethoxycarbonylation of 4-bromo-2-nitrophenol to form 4-bromo-2-ethoxynitrobenzene.

This step involves a Williamson ether synthesis, where the phenolic proton of 4-bromo-2-nitrophenol is deprotonated by a suitable base, followed by nucleophilic attack on an ethylating agent.

Step 2: Reduction of the nitro group and subsequent in-situ hydrolysis to yield this compound.

The nitro group of 4-bromo-2-ethoxynitrobenzene is selectively reduced to an imine, which is then hydrolyzed under acidic conditions to afford the desired aldehyde.

Reaction Scheme

Mechanistic Insights

Williamson Ether Synthesis: The reaction proceeds via an SN2 mechanism. The carbonate base deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromide, displacing the bromide ion and forming the ether linkage.

Nitro Group Reduction: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro groups. In an acidic medium (HCl), SnCl2 acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before ultimately forming an imine. The subsequent acidic workup hydrolyzes the imine to the corresponding aldehyde.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-ethoxynitrobenzene

-

To a solution of 4-bromo-2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 4-bromo-2-ethoxynitrobenzene as a solid.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 4-bromo-2-ethoxynitrobenzene (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl2·2H2O) (3.0 eq) in concentrated hydrochloric acid dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary

| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-bromo-2-nitrophenol, Ethyl bromide | K2CO3, Acetone | Reflux | 4-6 | ~85-90 |

| 2 | 4-bromo-2-ethoxynitrobenzene | SnCl2·2H2O, HCl, Ethanol | 0 - RT | 12-16 | ~70-75 |

Alternative Synthesis Strategies

While the recommended pathway is robust, other synthetic routes to this compound exist. These include:

-

Direct Bromination of 2-ethoxybenzaldehyde: This approach involves the electrophilic aromatic substitution of 2-ethoxybenzaldehyde. However, controlling the regioselectivity can be challenging, often leading to a mixture of isomers. The ethoxy group is an ortho-, para-director, and while the para-position is sterically favored, some ortho-bromination may occur.[1][2]

-

Formylation of 3-bromo-1-ethoxybenzene: This can be achieved through methods like the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent.[3][4][5][6] The Vilsmeier-Haack reaction uses a phosphorus oxychloride and a substituted amide (like DMF) to generate the Vilsmeier reagent, which then formylates the electron-rich aromatic ring.[3][4][6][7] Ortho-lithiation involves the deprotonation of the position ortho to the ethoxy group using a strong base like n-butyllithium, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF).[8][9]

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

4-bromo-2-nitrophenol: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ethyl bromide: This is a flammable and toxic liquid. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Stannous chloride and Hydrochloric acid: These are corrosive. Handle with care and appropriate PPE. The reaction should be performed in a fume hood to avoid inhalation of corrosive vapors.

-

Solvents: Acetone and ethanol are flammable. Handle with care and avoid open flames.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]

Conclusion

The synthesis of this compound via the described two-step pathway from 4-bromo-2-nitrophenol is an effective and reliable method. This guide provides the necessary detailed protocols, mechanistic understanding, and safety information to enable researchers and professionals in drug development and other chemical industries to successfully implement this synthesis. The use of readily available starting materials and well-established reaction conditions makes this an attractive route for the preparation of this important chemical intermediate.

References

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History.

- Google Patents. (Date).

- Google Patents. (Date).

- NROChemistry.

- ChemicalBook. (2025).

- Chemistry Steps.

- Fisher Scientific. (2025).

- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

- Organic Chemistry Portal.

- Aldrich. (2025).

- RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

- CDH Fine Chemical. (Date).

- Wikipedia.

- Schall, A., & Reiser, O. (Date). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.

- Snieckus, V. (Date). Directed (ortho)

- Pearson. (Date).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

synthesis of 4-Bromo-2-ethoxybenzaldehyde from 4-bromophenol

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxybenzaldehyde from 4-bromophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] Its molecular architecture, featuring an aldehyde, an ethoxy group, and a bromine atom, provides three distinct points for chemical modification, making it a valuable building block in modern organic synthesis. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthetic pathway starting from the readily available 4-bromophenol. We will explore the critical ortho-formylation of the phenolic starting material, followed by the etherification of the resulting hydroxybenzaldehyde intermediate. This document is structured to provide not only detailed, actionable protocols but also the underlying mechanistic principles and causalities that govern these transformations, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview: A Two-Step Pathway

The is most effectively approached via a two-step sequence. This strategy ensures high regioselectivity and overall efficiency.

-

Ortho-Formylation: The initial and most critical step is the introduction of a formyl (-CHO) group onto the benzene ring, specifically at the position ortho to the hydroxyl group of 4-bromophenol. This transformation yields the key intermediate, 4-Bromo-2-hydroxybenzaldehyde.

-

Williamson Ether Synthesis: The subsequent step involves the ethylation of the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde to yield the final target molecule.

This strategic disconnection is logical as it leverages the directing effect of the hydroxyl group to achieve the required 1,2,4-trisubstitution pattern and then converts that same group into the desired ether.

Caption: Overall synthetic workflow from 4-bromophenol.

Part I: Synthesis of 4-Bromo-2-hydroxybenzaldehyde via Ortho-Formylation

The selective introduction of a formyl group at the C2 position of 4-bromophenol is the cornerstone of this synthesis. The hydroxyl group is a strongly activating, ortho-, para-directing substituent. Since the para position is blocked by the bromine atom, electrophilic substitution is strongly favored at the ortho positions. We will detail two highly effective methods to achieve this transformation.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classical and cost-effective method for the ortho-formylation of phenols.[3][4] It proceeds via an electrophilic substitution mechanism where the key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[5]

Mechanism Insight: The reaction begins with the deprotonation of chloroform by hydroxide to form the trichloromethyl anion, which then undergoes alpha-elimination to produce dichlorocarbene.[3] Concurrently, the phenol is deprotonated to the more nucleophilic phenoxide. The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl group under the basic conditions yields the aldehyde.[3][5]

This protocol is adapted from established procedures for the synthesis of 4-Bromo-2-hydroxybenzaldehyde.[6][7]

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 4-bromophenol (0.4 mol).

-

Base Addition: Add a 40% aqueous solution of sodium hydroxide (160 mL). Stir the mixture for 30 minutes until a uniform solution or suspension is achieved.

-

Catalyst and Solvent: Add a phase-transfer catalyst, such as tetrabutylammonium chloride (0.0016 mol), dissolved in a mixture of 1,4-dioxane and isobutanol (52 mL, 30:1 v/v). The use of a phase-transfer catalyst is crucial for improving yields in this biphasic system.[6]

-

Temperature Control: Cool the mixture to between 65-70°C.

-

Chloroform Addition: Add chloroform (0.52 mol) to the dropping funnel. Add the chloroform dropwise to the reaction mixture, ensuring the internal temperature does not exceed 70°C. The reaction can be exothermic.[3]

-

Reaction Time: After the complete addition of chloroform, continue stirring the mixture at 65-70°C for an additional hour.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.

-

Perform vacuum filtration to separate any solid precipitate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with diethyl ether (20 mL portions).

-

Combine the ether extracts with any oily layer from the filtration and remove the ether via rotary evaporation.

-

-

Purification:

-

The crude residue can be subjected to steam distillation.[7]

-

The distillate is then treated with a saturated aqueous solution of sodium bisulfite and shaken vigorously to precipitate the aldehyde as a bisulfite adduct.

-

The adduct is collected and decomposed with 10% sulfuric acid to regenerate the pure aldehyde.

-

The final product is dried using an anhydrous drying agent (e.g., calcium chloride) to yield pure 4-Bromo-2-hydroxybenzaldehyde.[7]

-

Method B: Magnesium-Mediated Ortho-Formylation (Hofsløkken-Skattebøl Reaction)

For a more modern, often higher-yielding, and highly regioselective alternative, the magnesium-mediated formylation is an excellent choice.[8] This method avoids the use of chlorinated solvents and harsh bases.

Mechanism Insight: The reaction's high ortho-selectivity is attributed to the formation of a magnesium phenoxide complex. The magnesium ion chelates with both the phenoxide oxygen and the oxygen of paraformaldehyde, creating a six-membered transition state that directs the formylation exclusively to the ortho position.[9] Electron-releasing groups on the phenol enhance the reaction rate.[8][10]

This protocol is a general procedure based on the work of Hansen and Skattebøl.[8]

-

Reaction Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, place anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).

-

Solvent and Base: Add dry tetrahydrofuran (THF) or acetonitrile via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq.). Stir the resulting mixture for 10 minutes.

-

Substrate Addition: Add 4-bromophenol (1.0 eq.) dropwise via syringe.

-

Reaction Conditions: Immerse the flask in a preheated oil bath at approximately 75°C and maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the organic phase to a separatory funnel and wash successively with 1 M HCl (3 times) and water (3 times).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid is often of high purity (≥95%).[8] For exacting applications, it can be further purified by recrystallization from hexane.

Data Summary for Formylation

| Parameter | Reimer-Tiemann Reaction | Mg-Mediated Formylation |

| Formyl Source | Chloroform (CHCl₃) | Paraformaldehyde ((CH₂O)n) |

| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) |

| Key Reagent | Phase-Transfer Catalyst | Anhydrous Magnesium Chloride (MgCl₂) |

| Solvent | Biphasic (H₂O/Dioxane/Isobutanol) | Tetrahydrofuran (THF) or Acetonitrile |

| Temperature | 65-70°C | ~75°C (Reflux) |

| Typical Yield | 20-40% (can be higher with PTC)[6] | 60-95% |

| Selectivity | Primarily ortho, some para-isomer possible | Exclusively ortho[8] |

Part II: Ethylation of 4-Bromo-2-hydroxybenzaldehyde

The conversion of the intermediate to the final product is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[11][12]

Mechanism Insight: This reaction is a classic bimolecular nucleophilic substitution (Sₙ2).[12] The phenolic proton of 4-Bromo-2-hydroxybenzaldehyde is first removed by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide), displacing the halide leaving group in a single, concerted step to form the ether linkage.[11]

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol (Williamson Ether Synthesis)

-

Reaction Setup: To a solution of 4-Bromo-2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). Potassium carbonate is a sufficiently strong base to deprotonate the phenol without affecting the aldehyde.

-

Ethylating Agent: Add the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), (1.1-1.2 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to 50-60°C (for DMF) and stir for 2-6 hours, monitoring the reaction's completion by TLC.

-

Work-up and Isolation:

-

After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KX).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

-

Wash the organic solution with water and then with brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary for Ethylation

| Parameter | Williamson Ether Synthesis |

| Substrate | 4-Bromo-2-hydroxybenzaldehyde |

| Base | Potassium Carbonate (K₂CO₃) |

| Ethylating Agent | Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄) |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Temperature | 50-80°C (Reflux) |

| Typical Yield | >85% |

Conclusion

The is a highly feasible and instructive process for professionals in chemical and pharmaceutical development. The two-step sequence, beginning with a regioselective ortho-formylation followed by a Williamson ether synthesis, provides a reliable route to the target compound. While the classical Reimer-Tiemann reaction is a viable option for the formylation step, modern magnesium-mediated methods offer significant advantages in terms of yield, selectivity, and environmental considerations. The subsequent ethylation is a standard, high-yielding transformation. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently execute and potentially optimize this valuable synthetic sequence.

References

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

- Klumpp, D. A. (2010). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 2010(21), 3595-3617. Link

- Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used?. FAQ - Guidechem. Link

- BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde. BenchChem. Link

- Hofsløkken, S. J., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Link

- Chapman, R. (2007). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org. Link

- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Link

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis.

- Wikipedia. (n.d.). Duff reaction. Wikipedia. Link

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Link

- Books, C. U. P. (n.d.). Duff Reaction. Cambridge University Press. Link

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link

- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Link

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Link

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Link

- JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research. Link

- Chemeurope.com. (n.d.). Duff reaction. Chemeurope.com. Link

- Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry Department. Link

- SynArchive. (n.d.).

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Link

- Wynberg, H. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 1-36. Link

- Chem-Impex. (n.d.). 4-Bromo-2-hydroxybenzaldehyde.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Link

- Al-Adely, M. J., et al. (2024).

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Link

- Allen Overseas. (n.d.).

- Psiberg. (2023, November 15).

- MedChemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. MedChemExpress. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. psiberg.com [psiberg.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

4-Bromo-2-ethoxybenzaldehyde: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract: This technical guide offers an in-depth exploration of 4-Bromo-2-ethoxybenzaldehyde, a pivotal chemical intermediate in the field of organic synthesis. It details the compound's chemical and physical properties, synthesis protocols, reactivity, and notable applications, with a particular focus on its role in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals within the pharmaceutical and chemical industries who require a thorough understanding of this versatile molecule.

Introduction

This compound is an aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a bromine atom and an ethoxy group on the benzaldehyde scaffold, provides a unique combination of reactivity that is highly sought after in the creation of pharmaceutical intermediates. The presence of these functional groups allows for a wide range of chemical modifications, making it a versatile tool in the drug discovery and development pipeline.[1]

Molecular Structure and Physicochemical Properties

The arrangement of the functional groups in this compound is key to its chemical behavior. The ethoxy group, an electron-donating group, influences the reactivity of the aldehyde, while the bromine atom provides a site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9BrO2[] |

| Molecular Weight | 229.07 g/mol [] |

| Appearance | Solid |

| CAS Number | 1094546-99-2[] |

Spectroscopic Data: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton, the ethoxy group protons, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethoxy group, and the aromatic carbons.

-

IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. One common method involves the bromination of 2-ethoxybenzaldehyde. The reaction conditions are optimized to ensure high regioselectivity and yield.

Experimental Protocol: Synthesis via Bromination

-

Reaction Setup: A solution of 2-ethoxybenzaldehyde in a suitable solvent is treated with a brominating agent.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated and purified, often through crystallization or column chromatography, to yield pure this compound.

Diagram 1: General Synthesis Workflow

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethoxybenzaldehyde, a substituted aromatic aldehyde, represents a key structural motif in the landscape of synthetic organic chemistry. Its utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science, necessitates a thorough understanding of its fundamental physical properties. The strategic placement of a bromine atom and an ethoxy group on the benzaldehyde scaffold imparts distinct electronic and steric characteristics, influencing its reactivity, solubility, and crystalline nature. This guide provides an in-depth exploration of the core physical properties of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. Adhering to the principles of scientific integrity, this document is designed to be a self-validating resource, grounding its protocols in established chemical principles and providing a framework for the rigorous characterization of this and similar compounds.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its fundamental molecular and chemical identifiers. This information is crucial for accurate documentation, database searching, and regulatory compliance.

| Identifier | Value | Source |

| Chemical Name | This compound | Appchem[1] |

| CAS Number | 1094546-99-2 | Appchem[1], CymitQuimica |

| Molecular Formula | C₉H₉BrO₂ | Appchem[1] |

| Molecular Weight | 229.07 g/mol | BOC Sciences[] |

| SMILES | O=CC1=CC=C(Br)C=C1OCC | Appchem[1] |

| MDL Number | MFCD11651777 | Appchem[1] |

Safety, Handling, and Storage

Prior to any experimental work, a comprehensive understanding of the potential hazards and necessary precautions is paramount. The following information is synthesized from available safety data sheets.

GHS Hazard Information:

While a complete, experimentally verified safety profile for this compound is not widely published, data for structurally similar compounds and supplier recommendations provide essential guidance. The primary hazards associated with aromatic aldehydes and brominated compounds often include:

-

Skin Irritation: Prolonged or repeated contact may cause irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Acute Toxicity (Oral/Inhalation/Dermal): May be harmful if swallowed, inhaled, or in contact with skin.

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

-

Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere.[4] A storage temperature of 2-8°C is often suggested by suppliers, indicating that the compound may be sensitive to heat or prolonged exposure to ambient conditions.[4]

Experimental Determination of Physical Properties

The following sections detail robust, step-by-step protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer and packing within the capillary tube.

-

Procedure: Place a small amount of this compound on a clean, dry watch glass. If necessary, gently crush the crystals into a fine powder using a spatula.[5]

-

-

Capillary Tube Packing:

-

Rationale: Proper packing is essential for accurate observation. An air gap can lead to uneven heating and an inaccurate reading.

-

Procedure: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[6] Repeat until a sample height of 1-2 mm is achieved.[5]

-

-

Melting Point Apparatus Setup:

-

Rationale: A melting point apparatus with controlled heating and a magnified viewing port allows for precise temperature measurement at the onset and completion of melting.

-

Procedure: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

Rationale: A rapid initial heating can be used to find an approximate melting point, followed by a slower, more controlled heating rate for an accurate determination.

-

Procedure:

-

Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.[6]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).[5]

-

The melting point is reported as the range T₁ - T₂.

-

-

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] It is a key physical constant used for identification and as a criterion of purity.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup:

-

Rationale: This microscale method is ideal when only a small amount of the substance is available. The Thiele tube design facilitates uniform heating of the heat-transfer fluid (e.g., mineral oil) through convection.[8]

-

Procedure: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

-

Capillary Inversion:

-

Rationale: The inverted capillary tube traps air, which will expand upon heating and serve as an indicator of when the liquid's vapor pressure equals the atmospheric pressure.

-

Procedure: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[9]

-

-

Heating and Observation:

-

Rationale: As the liquid is heated, the trapped air in the capillary expands and escapes, forming a stream of bubbles. When the heating is stopped, the liquid will be drawn back into the capillary tube at the point where its vapor pressure equals the external pressure, which is the boiling point.

-

Procedure:

-

Immerse the thermometer and test tube assembly into a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[8]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.[7]

-

When a rapid and continuous stream of bubbles is observed, remove the heat source.

-

The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[8] Record this temperature.

-

-

Solubility Characterization

Solubility provides critical insights into the polarity and functional groups of a molecule. A systematic approach, testing solubility in a sequence of solvents, can reveal whether the compound is acidic, basic, or neutral.

Protocol: Systematic Solubility Testing

-

General Procedure:

-

Rationale: A standardized ratio of solute to solvent allows for comparable results across different solvents.

-

Procedure: To approximately 25 mg of this compound in a small test tube, add 0.75 mL of the solvent in portions. After each addition, shake the tube vigorously.[10] Observe if the solid dissolves completely.

-

-

Solvent Sequence and Interpretation:

-

Rationale: The choice and sequence of solvents are designed to probe different intermolecular forces and potential acid-base chemistry.

-

Sequence:

-

Water (H₂O): Solubility in water suggests high polarity, likely due to the presence of functional groups capable of hydrogen bonding. Given the ethoxy and aldehyde groups, some limited solubility might be expected, but the bromo substituent and benzene ring decrease overall polarity.

-

5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility in this basic solution indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid). This compound is not expected to be acidic.

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. This weaker base will only dissolve stronger acids like carboxylic acids. This test helps differentiate between strong and weak acids.[11]

-

5% Hydrochloric Acid (HCl): If insoluble in water and NaOH, test in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, most commonly an amine. This compound is not expected to be basic.

-

Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethanol): Solubility in common organic solvents is expected due to the molecule's overall organic character. Testing in a range of organic solvents can establish a useful polarity profile.

-

-

Expected Spectroscopic Profile

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. We would expect to see a doublet, a doublet of doublets, and another doublet. The electron-withdrawing bromine and electron-donating ethoxy group will influence their precise chemical shifts.

-

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons (around δ 4.0-4.2 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3-1.5 ppm) are anticipated, with a coupling constant (J) of approximately 7 Hz.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak in the highly deshielded region of the spectrum, around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbons attached to the oxygen (C-O) and the aldehyde group (C-CHO) will be shifted downfield.

-

Ethoxy Carbons (-OCH₂CH₃): Two peaks are expected, one for the methylene carbon (around δ 60-70 ppm) and one for the methyl carbon (around δ 15-20 ppm).

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is the characteristic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), and the bromine atom (-Br).

Conclusion

This technical guide has outlined the known molecular properties of this compound and provided a comprehensive framework for the experimental determination of its key physical characteristics. By grounding these protocols in established chemical principles and explaining the causality behind each step, researchers and drug development professionals are equipped with a robust methodology for compound characterization. The predictive analysis of its spectroscopic features further aids in structural verification. As this compound continues to be explored as a synthetic intermediate, the rigorous application of these techniques will be essential for ensuring the quality, purity, and reproducibility of scientific outcomes.

References

- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

- University of Calgary.

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

- JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [https://www.jove.

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- University of Massachusetts.

- Vijay Nazare Weebly.

Sources

- 1. appchemical.com [appchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. 1094546-99-2|this compound|BLD Pharm [bldpharm.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde: A Versatile Intermediate in Modern Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable and versatile intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional architecture, featuring a reactive aldehyde group, an ethoxy substituent, and a bromine atom, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental insights and safety protocols are also presented to equip researchers with the practical knowledge required for its effective utilization.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Common synonyms and identifiers include:

-

Benzaldehyde, 4-bromo-2-ethoxy-

-

4-Bromo-2-ethoxy benzene carboxaldehyde

-

CAS Number: 1094546-99-2

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not precisely reported, but expected to be a low-melting solid based on analogs like 4-Bromo-2-methoxybenzaldehyde (67-71 °C) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol. | Inferred from general properties of similar compounds |

| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)C=O | |

| InChI Key | RCLVJRISTAVSBL-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A highly effective and scalable two-step synthesis, adapted from a patented procedure for the analogous methoxy compound, is detailed below.

Two-Step Synthesis from 1,4-Dibromo-2-fluorobenzene

This synthetic strategy offers high selectivity and avoids cryogenic conditions, making it suitable for larger-scale production.

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

The initial step involves a selective metal-halogen exchange followed by formylation.

-

Reaction: 1,4-Dibromo-2-fluorobenzene undergoes a Grignard formation with isopropyl magnesium chloride, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

-

Rationale: The greater reactivity of the bromine atom at the 4-position compared to the fluorine atom allows for selective metalation. The use of isopropyl magnesium chloride is advantageous as it is commercially available and effective at moderate temperatures (0 °C).

-

Key Considerations: Maintaining a low temperature (0-5 °C) during the addition of the Grignard reagent and DMF is critical to prevent side reactions and ensure high selectivity.

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution (SNAr) reaction.

-

Reaction: 4-Bromo-2-fluorobenzaldehyde is reacted with sodium ethoxide or ethanol in the presence of a base like potassium carbonate.

-

Rationale: The electron-withdrawing aldehyde group activates the ortho-positioned fluorine atom for nucleophilic displacement by the ethoxide ion. Using potassium carbonate with ethanol is a milder and often more cost-effective alternative to sodium ethoxide, minimizing potential side reactions like the Cannizzaro reaction.

-

Key Considerations: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate. Anhydrous conditions are preferable to prevent hydrolysis of the aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Anhydrous Ethanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous ethanol (3.0 eq) to the mixture.

-

Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford pure this compound.

Caption: Two-step synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of transformations:

-

Reductive Amination: To introduce amine functionalities, forming substituted benzylamines.

-

Wittig Reaction: For the formation of carbon-carbon double bonds, leading to stilbene derivatives.

-

Henry Reaction: Reaction with nitroalkanes to produce nitroalcohols, which are precursors to amino alcohols and other valuable intermediates.

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines and chalcones with ketones.

Reactions of the Bromine Atom

The bromine atom is an excellent group for cross-coupling reactions, enabling the construction of complex molecular scaffolds:

-

Suzuki Coupling: With boronic acids to form biaryl compounds.

-

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: With alkenes for the formation of substituted alkenes.

-

Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups.

Caption: Key reaction pathways for this compound.

Role in Drug Discovery

Substituted benzaldehydes are crucial building blocks in the synthesis of numerous pharmaceuticals. The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. For instance, this intermediate can be used in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties. The ethoxy group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. The bromine atom not only serves as a handle for further diversification but can also participate in halogen bonding, a non-covalent interaction of increasing importance in drug design.

Spectroscopic Characterization

While a publicly available, verified full dataset for this compound is not readily found, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet at ~10.3 ppm.

-

Aromatic Protons: Three protons in the aromatic region (7.0-8.0 ppm). A doublet for the proton ortho to the aldehyde, a doublet for the proton ortho to the bromine, and a doublet of doublets for the proton situated between the ethoxy and bromo groups.

-

Ethoxy Group (-OCH₂CH₃): A quartet at ~4.1 ppm (methylene protons) and a triplet at ~1.4 ppm (methyl protons).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal at ~190 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including the carbon bearing the ethoxy group at a lower field and the carbon bearing the bromine atom at a higher field.

-

Ethoxy Group (-OCH₂CH₃): A signal at ~64 ppm (methylene carbon) and a signal at ~15 ppm (methyl carbon).

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 228 and 230.

-

Key Fragmentation: Loss of the aldehyde proton (M-1), loss of the ethoxy group (M-45), and cleavage of the ethyl group from the ether (M-29).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from analogous compounds suggests the following: